molecular formula C15H23BO3 B2378246 2-(4-Methylphenoxy)ethylboronic acid pinacol ester CAS No. 2377606-91-0

2-(4-Methylphenoxy)ethylboronic acid pinacol ester

Cat. No.: B2378246
CAS No.: 2377606-91-0
M. Wt: 262.16
InChI Key: XIXAXWSWALWPQI-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)ethylboronic acid pinacol ester is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a p-tolyloxyethyl group. It is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and other applications.

Mechanism of Action

Target of Action

The primary target of 2-(4-Methylphenoxy)ethylboronic acid pinacol ester, also known as 4,4,5,5-Tetramethyl-2-(2-(p-tolyloxy)ethyl)-1,3,2-dioxaborolane, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound, as an organoboron reagent, plays a crucial role in this process .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign . It’s worth noting that the compound’s susceptibility to hydrolysis could be a factor to consider in certain environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)ethylboronic acid pinacol ester typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with p-tolyloxyethyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is generally maintained at room temperature to slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)ethylboronic acid pinacol ester undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-tolyloxyethyl group can be replaced by other nucleophiles.

    Oxidation Reactions: The dioxaborolane ring can be oxidized to form boronic acids or borate esters.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as DMSO or DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used under mild conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

    Substitution Reactions: Products include various substituted dioxaborolanes.

    Oxidation Reactions: Products include boronic acids and borate esters.

    Coupling Reactions: Products include biaryl compounds and other carbon-carbon bonded structures.

Scientific Research Applications

2-(4-Methylphenoxy)ethylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(2-(phenoxy)ethyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-(methoxy)ethyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-(ethoxy)ethyl)-1,3,2-dioxaborolane

Uniqueness

2-(4-Methylphenoxy)ethylboronic acid pinacol ester is unique due to the presence of the p-tolyloxyethyl group, which imparts specific electronic and steric properties. This makes it particularly useful in certain coupling reactions and as a precursor for the synthesis of boron-containing drugs. Its stability and reactivity also distinguish it from other similar compounds, making it a valuable tool in various fields of research.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4-methylphenoxy)ethyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-12-6-8-13(9-7-12)17-11-10-16-18-14(2,3)15(4,5)19-16/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXAXWSWALWPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCOC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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